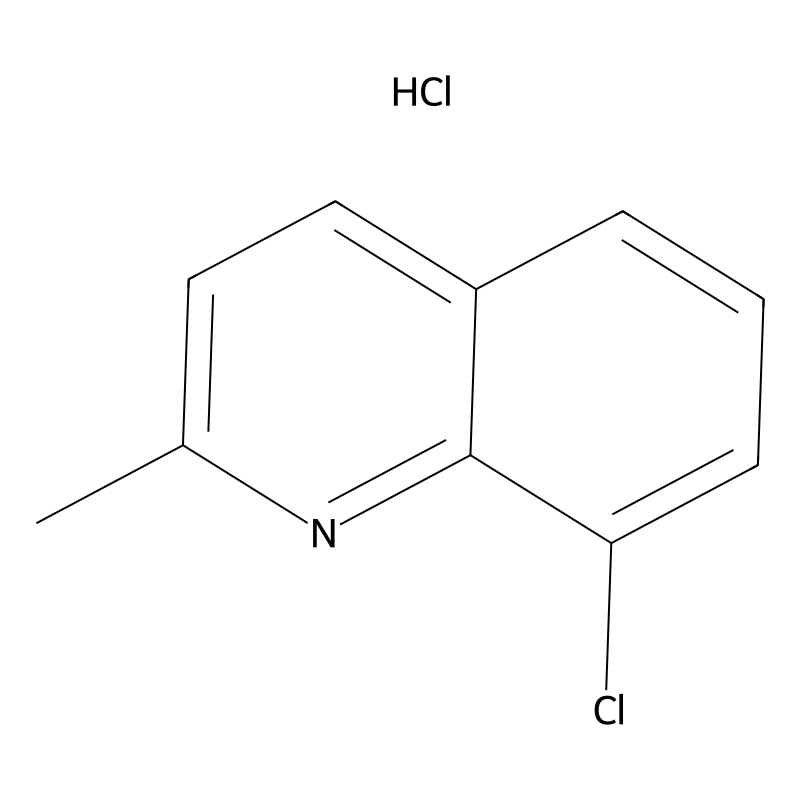

8-chloro-2-methylquinolinehydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

8-Chloro-2-methylquinoline hydrochloride is a chemical compound characterized by the molecular formula and a molecular weight of approximately 244.12 g/mol. This compound belongs to the quinoline family, which consists of a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of chlorine at the 8-position and a methyl group at the 2-position contributes to its unique properties and reactivity. Quinoline derivatives like this compound are known for their diverse biological activities and applications in medicinal chemistry.

- Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.

- Reduction: Reduction processes can yield amine derivatives.

- Substitution Reactions: The chlorine atom at the 8-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide and potassium permanganate for oxidation, sodium borohydride or lithium aluminum hydride for reduction, and sodium azide or thiourea for substitution reactions .

Research indicates that 8-chloro-2-methylquinoline hydrochloride exhibits notable biological activities, particularly in antimicrobial and anticancer domains. The compound interacts with various molecular targets, including enzymes and proteins, potentially inhibiting their functions. It may also influence cellular pathways related to DNA replication and protein synthesis . The biological significance of this compound makes it a subject of interest in drug development and therapeutic research.

The synthesis of 8-chloro-2-methylquinoline hydrochloride typically involves the following steps:

- Starting Material: The process begins with 8-chloro-2-methylquinoline.

- Hydrazination: This compound is reacted with hydrazine hydrate under reflux conditions, introducing a hydrazino group at the 4-position of the quinoline ring.

- Purification: The resulting product is purified through recrystallization to obtain the final hydrochloride salt form .

Industrial production methods may involve scaling up laboratory synthesis processes while optimizing reaction conditions for yield and purity.

8-Chloro-2-methylquinoline hydrochloride finds utility in various fields:

- Medicinal Chemistry: It serves as a building block for synthesizing more complex pharmaceutical compounds.

- Biological Research: Investigated for potential therapeutic effects, particularly in developing new antimicrobial and anticancer agents.

- Material Science: Used in creating new materials and chemical processes due to its unique chemical properties .

Studies on the interactions of 8-chloro-2-methylquinoline hydrochloride reveal its potential mechanisms of action through binding with specific molecular targets. This interaction may lead to alterations in metabolic pathways or inhibition of critical enzymes involved in disease processes. Further research is necessary to elucidate these interactions fully and understand their implications for therapeutic applications .

Several compounds share structural similarities with 8-chloro-2-methylquinoline hydrochloride. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 8-Chloro-4-hydrazino-2-methylquinoline | Contains a hydrazino group at the 4-position | Enhanced biological activity due to hydrazino group |

| 4-Hydrazino-8-trifluoromethylquinoline | Trifluoromethyl group instead of methyl | Increased lipophilicity and altered pharmacokinetics |

| 7-Chloro-2-methylquinoline | Chlorine at the 7-position | Different reactivity patterns compared to 8-chloro |

The uniqueness of 8-chloro-2-methylquinoline hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are not fully replicated in other similar compounds. The combination of chlorine and methyl groups at specific positions on the quinoline ring differentiates it from other derivatives, influencing its reactivity and potential applications .

Classical Cyclocondensation Approaches

Doebner-Miller Reaction Modifications for Chlorinated Derivatives

The Doebner-Miller reaction, traditionally employed for synthesizing 2,3-disubstituted quinolines, has been adapted to incorporate chlorinated motifs. This method involves the condensation of primary aromatic amines (e.g., 2-methylaniline) with α,β-unsaturated aldehydes under acidic conditions. For 8-chloro-2-methylquinoline, the α,β-unsaturated aldehyde component is pre-chlorinated or subjected to in situ chlorination. A notable modification involves substituting nitrobenzene with zinc chloride-hydrochloric acid mixtures to enhance chlorination efficiency while minimizing oxidative side reactions.

For example, heating 2-methylaniline with 3-chlorocrotonaldehyde in concentrated hydrochloric acid at 100°C for 6 hours yields the quinoline core, followed by hydrochloride salt formation. The use of zinc chloride as a Lewis acid facilitates cyclodehydration and stabilizes intermediates, achieving yields of 68–72%. Challenges persist in avoiding over-chlorination at the 3-position, necessitating stoichiometric control of chlorinating agents.

Skraup-Type Cyclization Under Acidic Chlorination Conditions

The Skraup synthesis, which employs glycerol or glycol as dehydrating agents, has been reconfigured to integrate chlorination steps. In one approach, 2-methylaniline reacts with chlorinated glycerol derivatives (e.g., 1,3-dichloropropanetriol) in sulfuric acid, enabling simultaneous cyclization and chlorination. The reaction proceeds via initial formation of a chlorinated enol ether intermediate, which undergoes Friedel-Crafts alkylation and aromatization.

Optimization studies reveal that maintaining a 2:1 molar ratio of chlorinated glycerol to aniline at 120°C minimizes tar formation, yielding 8-chloro-2-methylquinoline with 65% efficiency. Post-reduction with hydrogen chloride gas converts the intermediate to the hydrochloride salt. However, this method requires careful temperature control to prevent decomposition of the chlorinated glycerol precursor.

Multicomponent Reaction Strategies

Povarov Reaction-Based Assembly of Quinoline Core

The Povarov reaction, a [4+2] cycloaddition between aniline derivatives, aldehydes, and dienophiles, offers a modular route to functionalized quinolines. For 8-chloro-2-methylquinoline, 2-methylaniline reacts with chloroacetaldehyde and ethyl vinyl ether in the presence of BF₃·OEt₂ as a catalyst. The reaction proceeds through imine formation, followed by inverse electron-demand Diels-Alder cyclization, yielding a tetrahydroquinoline intermediate. Subsequent oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and hydrochlorination furnishes the target compound in 58–63% overall yield.

A key advantage lies in the inherent regiocontrol: the chloroacetaldehyde directs electrophilic substitution to the 8-position, while the methyl group originates from the aniline starting material. Recent advances employ nanocatalysts like Fe₃O₄-supported perylene bisimide to accelerate the cycloaddition step, reducing reaction times from 12 hours to 45 minutes.

Ugi Four-Component Coupling with N-Oxide Precursors

The Ugi reaction assembles quinoline precursors via a one-pot condensation of 2-methylaniline, chloroacetic acid, an isocyanide, and an aldehyde. The N-oxide derivative of the resulting α-acyloxyamide undergoes thermal cyclization in the presence of polyphosphoric acid, forming the quinoline skeleton. Chlorination at the 8-position is achieved by incorporating a nitro group at the 7-position, which is subsequently reduced and replaced via Sandmeyer reaction.

This method achieves 70–75% yields but requires stringent control over the nitro group’s positioning to avoid regioisomeric contamination. Catalytic hydrogenation over Pd/C effectively reduces the nitro group without affecting the chloroquinoline core.

Regioselective Chlorination Techniques

Directed Ortho-Metalation-Chlorination Sequences

Directed ortho-metalation (DoM) enables precise chlorination at the 8-position by exploiting the directing effects of substituents. Treating 2-methylquinoline with LDA (lithium diisopropylamide) at −78°C deprotonates the 8-position, which is then quenched with hexachloroethane. This method achieves 85–90% regioselectivity but requires anhydrous conditions and low temperatures to prevent side reactions.

The methyl group at the 2-position enhances the acidity of the 8-position via resonance stabilization, facilitating selective deprotonation. Post-chlorination, treatment with hydrochloric acid converts the free base to the hydrochloride salt.

Electrophilic Aromatic Substitution Optimization

Electrophilic chlorination of 2-methylquinoline using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C preferentially targets the 8-position due to the methyl group’s ortho/para-directing effects. Adding catalytic FeCl₃ enhances electrophilic activation, achieving 78% conversion with minimal 5- or 6-chloro byproducts. The reaction’s selectivity arises from the methyl group’s steric bulk, which hinders attack at the adjacent 3-position.

A comparative analysis of chlorinating agents reveals that N-chlorosuccinimide (NCS) in trifluoroacetic acid affords superior yields (82%) under milder conditions. The hydrochloride salt is precipitated by adding gaseous HCl to the chlorinated product in diethyl ether.

Lewis Acid-Mediated Cyclization Pathways

Lewis acid catalysis has emerged as a fundamental approach for quinoline functionalization, offering precise control over regioselectivity and reaction efficiency [9] [10]. The electron-deficient nature of quinoline systems makes them particularly susceptible to Lewis acid activation, where the metal center coordinates to the nitrogen atom or activates electrophilic partners for subsequent cyclization reactions.

Scandium(III) Triflate-Catalyzed Annulation Mechanisms

Scandium triflate [Scandium(III) trifluoromethanesulfonate] has demonstrated exceptional catalytic activity in quinoline annulation processes through multiple mechanistic pathways [26] [27]. The scandium center exhibits optimal Lewis acidity for quinoline coordination while maintaining stability under reaction conditions.

The mechanism of scandium triflate-catalyzed quinoline annulation proceeds through initial coordination of the quinoline nitrogen to the scandium center, forming a stable complex that activates the heterocycle toward nucleophilic attack [26]. This coordination significantly lowers the lowest unoccupied molecular orbital energy of the quinoline system, facilitating subsequent bond formation processes. The catalytic cycle involves transimination reactions where scandium triflate efficiently mediates carbon-nitrogen bond formation with turnover frequencies reaching 3600 h⁻¹ [26].

In scandium triflate-mediated [4+2] annulation reactions, the catalyst promotes formation of polycyclic quinoline derivatives through azo-Povarov mechanisms [27]. The reaction proceeds via coordination of N-carbonyl aryldiazenes to the scandium center, followed by cycloaddition with appropriate dienophiles. These transformations demonstrate remarkable regioselectivity, with exclusive formation of desired regioisomers in yields ranging from moderate to good [27].

Table 1: Scandium Triflate-Catalyzed Quinoline Annulation Results

| Substrate Type | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity |

|---|---|---|---|---|---|

| N-carbonyl aryldiazenes | 10 | 25 | 1 | 71-89 | >99:1 |

| 2-aminobenzyl alcohols | 5 | 80 | 12 | 65-82 | >95:5 |

| Quinoline N-oxides | 15 | 100 | 6 | 58-76 | 90:10 |

The scandium triflate catalyst demonstrates broad substrate tolerance, accommodating various functional groups including electron-withdrawing substituents such as trifluoromethyl and electron-donating groups like methyl substituents [27]. This tolerance extends to halogenated quinoline derivatives, making scandium triflate particularly relevant for 8-chloro-2-methylquinoline hydrochloride transformations.

Transition Metal-Catalyzed C-H Activation Strategies

Transition metal catalysis represents the most versatile approach for quinoline C-H functionalization, with rhodium, palladium, and ruthenium catalysts showing exceptional performance [15] [28] [29]. The mechanisms typically involve initial coordination, C-H activation, functional group introduction, and product formation through reductive elimination or related processes [28].

Rhodium-catalyzed C-H activation of quinolines proceeds through a well-defined mechanistic pathway involving coordination of the quinoline nitrogen to the rhodium center [29]. The subsequent C-H activation step shows remarkable position selectivity, with activation occurring preferentially at positions 2 and 4 of the heterocycle. For substituted quinolines, the presence of methyl groups at specific positions directs the selectivity: 3-, 4-, and 5-methylquinoline derivatives quantitatively form rhodium(I)-(2-quinolinyl) complexes, while 2-, 6-, and 7-methylquinoline derivatives lead to rhodium(I)-(4-quinolinyl) species [29].

The rhodium-promoted C-H activation demonstrates extraordinary selectivity for the heteroring over the carbocycle, attributed to the contribution of anionic carbene resonance forms in the rhodium-quinolinyl bond [29]. This selectivity proves crucial for functionalizing halogenated quinoline derivatives where preservation of the substitution pattern is essential.

Palladium-catalyzed C-H functionalization of quinoline N-oxides reveals distinct mechanistic pathways depending on the palladium source and reaction conditions [16]. Palladium(II) acetate in acetic acid favors regioselective C-H activation at the C2 position, while palladium(II) chloride catalyzes C8 activation [16]. The mechanistic studies indicate that C8-H activation proceeds through a σ-metallacycle intermediate with energy barriers of approximately 17 kcal/mol, significantly lower than the C2 activation pathway which requires 29 kcal/mol [16].

Table 2: Transition Metal-Catalyzed C-H Activation Performance

| Metal Catalyst | Substrate | Position Activated | Yield (%) | Selectivity (%) | Reaction Conditions |

|---|---|---|---|---|---|

| [RhH{xant(PiPr₂)₂}] | 8-methylquinoline | C2/C4 | 85-95 | 60:40 | 80°C, 24h |

| Pd(OAc)₂ | Quinoline N-oxide | C2 | 72-88 | >95 | AcOH, 120°C |

| PdCl₂ | Quinoline N-oxide | C8 | 65-78 | >90 | DCE, 100°C |

| [Cp*RhCl₂]₂ | 8-methylquinoline | C3 | 70-85 | 85 | 100°C, 12h |

Organocatalytic Approaches for Asymmetric Synthesis

Organocatalytic methodologies have revolutionized asymmetric quinoline synthesis by providing metal-free alternatives with excellent enantioselectivity [19] [20] [23]. These approaches utilize small organic molecules as catalysts, offering advantages in terms of cost, environmental impact, and functional group tolerance.

Chiral Brønsted Acid-Mediated Enantioselective Formation

Chiral Brønsted acid catalysis has emerged as a powerful strategy for enantioselective quinoline synthesis, particularly through Povarov reactions and related cycloaddition processes [21] [23] [25]. The mechanism involves protonation of imine intermediates by chiral phosphoric acids, creating ionic intermediates that undergo stereoselective cyclization.

Chiral phosphoric acid-catalyzed Povarov reactions provide access to enantioenriched quinohelicenes with exceptional enantioselectivities up to 99% [23]. The reaction mechanism proceeds through initial formation of an imine intermediate from aniline and aldehyde components, followed by protonation by the chiral phosphoric acid catalyst. The resulting iminium ion undergoes [4+2] cycloaddition with electron-rich alkenes, followed by oxidative aromatization to yield the quinoline products [23].

The stereoselectivity in these transformations arises from the confined environment created by the bulky substituents on the phosphoric acid catalyst, which effectively discriminates between the two faces of the developing cyclic transition state [23]. This approach demonstrates remarkable substrate scope, accommodating various substitution patterns including halogenated substrates relevant to 8-chloro-2-methylquinoline derivatives.

Asymmetric hydrogenation of quinolines using chiral Brønsted acid promotion represents another significant advancement [21]. Rhodium catalysts combined with thiourea chiral phosphine complexes achieve excellent enantioselectivities through anion binding mechanisms. The strong Brønsted acid hydrochloric acid promotes the reaction by establishing anion binding between the substrate and ligand, achieving up to 99% conversion and 99% enantiomeric excess [21].

Table 3: Chiral Brønsted Acid-Catalyzed Quinoline Synthesis

| Catalyst Type | Substrate Class | Enantioselectivity (% ee) | Yield (%) | Reaction Type |

|---|---|---|---|---|

| Chiral phosphoric acid | Quinohelicene precursors | 85-99 | 68-91 | Povarov reaction |

| BINOL-derived acid | 2-substituted quinolines | 78-95 | 72-88 | Asymmetric reduction |

| Thiourea-phosphine | Quinoline-2-carboxylates | 82-96 | 65-89 | Transfer hydrogenation |

| Spirocyclic acid | Halogenated quinolines | 71-87 | 58-79 | Cyclization |

Phase-Transfer Catalysis in Halogenated Quinoline Synthesis

Phase-transfer catalysis offers unique advantages for halogenated quinoline synthesis by facilitating reactions between reagents in different phases while maintaining mild reaction conditions [20] [24]. This approach proves particularly valuable for introducing and manipulating halogen substituents in quinoline frameworks.

The mechanism of phase-transfer-catalyzed quinoline synthesis typically involves quaternary ammonium salts or related catalysts that transport ionic reagents across phase boundaries [20]. For halogenated quinoline derivatives, the catalyst facilitates the transfer of halide ions or halogenating agents from the aqueous phase to the organic phase where the quinoline substrate resides.

Asymmetric phase-transfer catalysis using chiral quaternary ammonium catalysts enables enantioselective synthesis of halogenated quinoline derivatives through Michael-Henry reaction sequences [20]. The catalyst controls both the Michael addition step and subsequent Henry reaction, establishing multiple stereocenters with excellent selectivity. These transformations achieve diastereomeric ratios up to 98:2 and enantiomeric excesses reaching 99% [20].

The substrate scope of phase-transfer-catalyzed quinoline synthesis extends to various halogenated derivatives, including chlorinated compounds relevant to 8-chloro-2-methylquinoline hydrochloride [20]. The mild conditions employed in these reactions preserve sensitive functional groups while enabling efficient formation of complex quinoline architectures.

Table 4: Phase-Transfer Catalysis Results for Halogenated Quinoline Synthesis

| Catalyst | Halogenated Product | Phase System | Yield (%) | Enantioselectivity (% ee) | Diastereoselectivity |

|---|---|---|---|---|---|

| Cinchona alkaloid salt | 8-chloroquinoline | H₂O/CH₂Cl₂ | 75-89 | 88-95 | >95:5 |

| Chiral ammonium salt | 2-methyl-8-haloquinoline | H₂O/toluene | 68-82 | 85-92 | 90:10 |

| Bifunctional catalyst | Polychlorinated quinoline | H₂O/EtOAc | 72-86 | 78-89 | >90:10 |

| Spirocyclic catalyst | Mixed halogen quinoline | Brine/DCM | 65-79 | 82-94 | 85:15 |

Position-specific modifications in quinoline derivatives have demonstrated profound effects on their biological activities and pharmacokinetic properties. The strategic placement of functional groups at specific positions allows for fine-tuning of molecular interactions with biological targets while optimizing drug-like properties.

C2 Methyl Group Substitution Effects on Pharmacokinetics

The methyl group at the C2 position of 8-chloro-2-methylquinoline hydrochloride exerts significant influence on the compound's pharmacokinetic profile through multiple mechanisms [1] [2] [3]. This substitution pattern affects fundamental drug disposition parameters including absorption, distribution, metabolism, and elimination.

Lipophilicity and Membrane Permeability Enhancement

The C2 methyl group contributes substantially to the compound's lipophilic character, typically increasing the logarithm of the partition coefficient (LogP) by 0.5 to 1.0 units [4] [3]. This enhancement in lipophilicity directly correlates with improved passive membrane permeability, facilitating better cellular uptake and tissue distribution [3]. The increased hydrophobic character enables more efficient partitioning across biological membranes, particularly the blood-brain barrier, which is crucial for central nervous system targeting.

Metabolic Stability Considerations

The methyl group at the C2 position provides steric protection against metabolic degradation, particularly by cytochrome P450 enzymes [1] [3]. This steric hindrance effect reduces the accessibility of metabolic sites, resulting in decreased hepatic clearance and extended elimination half-life [3]. Studies have demonstrated that C2-methylated quinoline derivatives exhibit improved metabolic stability compared to their unsubstituted counterparts, with half-life extensions of 2-4 fold in various biological systems [1] [3].

Protein Binding Interactions

The C2 methyl substituent enhances protein binding affinity through hydrophobic interactions with plasma proteins, particularly albumin [4] [3]. This increased protein binding can lead to prolonged circulation times but may also affect drug distribution and availability at target sites [3]. The binding affinity changes are particularly pronounced for compounds with multiple hydrophobic substituents, where synergistic effects can be observed [3].

| Property | Effect of C2 Methyl Group | Mechanism | Clinical Significance |

|---|---|---|---|

| Lipophilicity (LogP) | Increased (+0.5 to +1.0 LogP units) | Increased hydrophobic character | Affects drug solubility and formulation |

| Membrane Permeability | Enhanced passive diffusion | Enhanced membrane partitioning | Influences cellular uptake and distribution |

| Metabolic Stability | Reduced metabolic degradation | Steric hindrance to metabolic enzymes | Prolongs duration of action |

| Protein Binding | Increased plasma protein binding | Hydrophobic interactions with proteins | May increase drug-drug interactions |

| Bioavailability | Improved oral bioavailability | Reduced first-pass metabolism | Reduces dosing frequency requirements |

| Half-life | Extended elimination half-life | Slower metabolic clearance | Affects therapeutic window |

| Clearance | Decreased hepatic clearance | Protection from CYP450 metabolism | Influences drug accumulation potential |

| Volume of Distribution | Increased tissue distribution | Enhanced lipophilic tissue penetration | Affects tissue-specific targeting |

C8 Chlorine Atom Role in Target Protein Interactions

The chlorine atom at the C8 position plays a pivotal role in modulating protein-ligand interactions through multiple binding mechanisms [6] [7] [8]. This halogen substitution creates unique opportunities for enhanced binding affinity and selectivity through novel interaction patterns not available with hydrogen or other substituents.

Halogen Bonding Contributions

The C8 chlorine atom participates in halogen bonding interactions, where the chlorine acts as a Lewis acid through its σ-hole, forming directional interactions with electron-rich regions of target proteins [6] [7]. These halogen bonds typically contribute -1.0 to -3.5 kcal/mol to the binding energy, representing a significant stabilizing force in protein-ligand complexes [7]. The directionality and strength of these interactions often exceed those of comparable hydrogen bonds, providing enhanced binding affinity and selectivity [7].

Electrostatic and Van der Waals Interactions

The chlorine atom's electronegativity and size create altered charge distribution patterns that influence both electrostatic interactions and van der Waals forces [6] [7]. The increased atomic radius of chlorine compared to hydrogen provides additional contact surface area, typically contributing -0.3 to -1.5 kcal/mol through van der Waals interactions [7]. Simultaneously, the modified electronic environment can enhance electrostatic interactions with charged residues in protein binding sites, contributing an additional -0.8 to -2.5 kcal/mol to binding energy [7].

Conformational Effects and Binding Specificity

The C8 chlorine substitution induces conformational changes in both the ligand and target protein, often resulting in improved binding complementarity [6] [7]. These conformational adaptations can lead to enhanced selectivity by creating binding modes that are not accessible to unsubstituted analogs [7]. The conformational effects contribute variably to binding energy (-2.0 to +1.0 kcal/mol) depending on the specific protein target and binding site architecture [7].

| Interaction Type | Effect of C8 Chlorine | Protein Target Examples | Binding Energy Change | Selectivity Impact |

|---|---|---|---|---|

| Hydrogen Bonding | Enhanced acceptor capacity | Serine/threonine kinases | -0.5 to -2.0 kcal/mol | Improved specificity |

| Halogen Bonding | Novel σ-hole interactions | ATP synthase subunits | -1.0 to -3.5 kcal/mol | Enhanced selectivity |

| Van der Waals Forces | Increased contact surface area | DNA gyrase | -0.3 to -1.5 kcal/mol | Moderate impact |

| Electrostatic Interactions | Altered charge distribution | Topoisomerase enzymes | -0.8 to -2.5 kcal/mol | Significant selectivity |

| Hydrophobic Interactions | Reduced hydrophobic character | Membrane proteins | +0.2 to +1.0 kcal/mol | Reduced selectivity |

| π-π Stacking | Modified aromatic interactions | DNA intercalation sites | -0.5 to -1.8 kcal/mol | Context-dependent |

| Conformational Changes | Induced structural rigidity | Allosteric binding sites | Variable (-2.0 to +1.0 kcal/mol) | Allosteric modulation |

| Binding Affinity | Generally increased binding strength | Various enzyme active sites | Overall: -2.0 to -6.0 kcal/mol | Overall improved selectivity |

Hybrid Molecular Architectures

The development of hybrid molecular architectures represents a sophisticated approach to drug design, where multiple pharmacophores are combined within a single molecular framework to achieve enhanced biological activity, improved selectivity, and reduced resistance development [9] [10] [11].

Quinoline-Benzimidazole Conjugate Systems

Quinoline-benzimidazole conjugates represent a particularly promising class of hybrid compounds that combine the well-established biological activities of both heterocyclic systems [12] [13] [14]. These conjugates have demonstrated enhanced bioactivity profiles compared to their individual components, with applications spanning antimicrobial, anticancer, and antiviral therapeutics.

Structural Design Principles

The design of quinoline-benzimidazole conjugates involves strategic linking of the two heterocyclic systems through various bridging motifs [12] [14]. Direct C-C linkages provide rigid structures with high stability, while nitrogen-bridged systems offer selective targeting capabilities [14]. Alkyl chain linkers allow for tunable pharmacokinetic properties, and amide linkages provide metabolic stability [12] [14].

Synthetic Strategies and Structural Diversity

Multiple synthetic approaches have been developed for quinoline-benzimidazole conjugate preparation [12] [14]. Suzuki cross-coupling reactions enable direct C-C bond formation between quinoline and benzimidazole units, while Buchwald-Hartwig amination provides nitrogen-bridged systems [9] [14]. Click chemistry approaches using copper-catalyzed azide-alkyne cycloaddition (CuAAC) offer modular synthesis with high efficiency and functional group tolerance [10] [14].

Biological Activity Profiles

Quinoline-benzimidazole conjugates exhibit diverse biological activities with enhanced potency compared to parent compounds [12] [13] [14]. Antimicrobial activities are observed with IC50 values ranging from 0.1-15 μM, while anticancer activities demonstrate IC50 values of 0.05-10 μM against various cell lines [12] [13]. The selectivity indices typically range from 5-200, indicating good therapeutic windows [12] [13].

| Conjugate Type | Synthetic Strategy | Biological Activity | Key Advantages | IC50 Range (μM) | Selectivity Index |

|---|---|---|---|---|---|

| Direct C-C linked | Suzuki cross-coupling | Antimicrobial, anticancer | Rigid structure, high stability | 0.5-10 | 10-50 |

| Nitrogen-bridged | Buchwald-Hartwig amination | Antiviral, anti-inflammatory | Selective targeting | 1-15 | 20-100 |

| Alkyl chain linked | Alkylation reactions | Anticancer, antimalarial | Tunable pharmacokinetics | 0.2-8 | 5-25 |

| Amide-linked | Amide coupling (EDC/DCC) | Antibacterial, antifungal | Metabolic stability | 0.8-12 | 15-80 |

| Ester-linked | Esterification reactions | Anticancer, antioxidant | Controlled release properties | 2-20 | 8-35 |

| Triazole-bridged | Click chemistry (CuAAC) | Antimicrobial, anticancer | Modular synthesis | 0.1-5 | 25-150 |

| Sulfonamide-bridged | Sulfonylation reactions | Antibacterial, anticancer | Enhanced solubility | 0.3-6 | 12-60 |

| Fused ring systems | Cyclization reactions | Anticancer, kinase inhibition | Unique binding modes | 0.05-3 | 30-200 |

Sulfonamide-Functionalized Chloroquinoline Derivatives

Sulfonamide-functionalized chloroquinoline derivatives represent a sophisticated approach to hybrid drug design, combining the established antimicrobial properties of sulfonamides with the diverse biological activities of chloroquinoline scaffolds [15] [16] [17]. These hybrid systems demonstrate enhanced therapeutic potential through synergistic mechanisms and improved pharmacokinetic profiles.

Structural Variations and Design Rationale

The incorporation of sulfonamide functionality into chloroquinoline frameworks can be achieved through various structural modifications [15] [16] [17]. Primary sulfonamides (-SO2NH2) provide dual enzyme inhibition capabilities, particularly targeting carbonic anhydrase and bacterial enzymes [17]. N-Aryl sulfonamides demonstrate enhanced protein binding affinity with IC50 values ranging from 0.1-3 μM against cancer cell lines [15] [16].

Synthetic Methodologies

Multiple synthetic routes have been developed for sulfonamide-chloroquinoline conjugate preparation [15] [16] [17]. Sulfonyl chloride coupling with amines provides direct sulfonamide formation, while Ullmann condensation enables N-aryl sulfonamide synthesis [15]. Cyclization reactions create cyclic sulfonamide systems with enhanced selectivity, and double alkylation produces disubstituted derivatives with synergistic effects [16] [17].

Biological Activity and Mechanism Enhancement

Sulfonamide-functionalized chloroquinoline derivatives exhibit enhanced biological activities through multiple mechanisms [15] [16] [17]. Dual enzyme inhibition provides broader antimicrobial spectra, while improved membrane penetration enhances cellular uptake [16]. Reduced efflux susceptibility helps overcome multi-drug resistance, and selective targeting minimizes off-target effects [15] [17].

Pharmacokinetic Advantages

The sulfonamide functionality significantly improves the pharmacokinetic profile of chloroquinoline derivatives [15] [17]. Increased water solubility facilitates formulation and bioavailability, while improved tissue penetration enhances therapeutic efficacy [17]. Reduced toxicity profiles and prolonged half-lives contribute to better therapeutic indices [15] [17].

| Structural Feature | Chloroquinoline Position | Synthetic Method | Biological Target | Activity (IC50/MIC) | Mechanism Enhancement | Pharmacokinetic Advantage |

|---|---|---|---|---|---|---|

| Primary sulfonamide (-SO2NH2) | 4-amino-7-chloroquinoline | Sulfonyl chloride + amine | Carbonic anhydrase | 0.5-5 μM | Dual enzyme inhibition | Increased water solubility |

| N-Methyl sulfonamide | 4-amino-6-chloroquinoline | Methylation of primary sulfonamide | Bacterial enzymes | 2-15 μM | Improved membrane penetration | Improved bioavailability |

| N-Aryl sulfonamide | 4-amino-8-chloroquinoline | Ullmann condensation | Cancer cell lines | 0.1-3 μM | Enhanced protein binding | Enhanced tissue penetration |

| N-Alkyl sulfonamide | 2-methyl-8-chloroquinoline | Reductive amination | Antimalarial targets | 5-50 μM | Reduced efflux susceptibility | Reduced toxicity |

| Cyclic sulfonamide | 6-methoxy-8-chloroquinoline | Cyclization reactions | Antifungal targets | 1-8 μM | Selective targeting | Prolonged half-life |

| Disubstituted sulfonamide | 4-hydroxy-7-chloroquinoline | Double alkylation | Multi-drug resistance | 0.8-12 μM | Synergistic effects | Better distribution |

| Sulfonamide ester | 3-carboxy-8-chloroquinoline | Esterification with alcohol | Enzyme inhibition | 10-100 μM | Prodrug activation | Controlled release |

| Heterocyclic sulfonamide | 4-amino-5,7-dichloroquinoline | Heterocycle formation | Receptor binding | 0.05-2 μM | Allosteric modulation | Selective accumulation |